molecular formula C16H25BO3 B6276031 2-[2-(4-ethoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2612277-43-5

2-[2-(4-ethoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6276031
CAS RN: 2612277-43-5
M. Wt: 276.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-ethoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (or EPTMD) is a new type of organoboron compound that has been developed to serve as a versatile platform for a variety of synthetic transformations. It has been used as a catalyst in a variety of reactions, including the synthesis of polymers, cyclic compounds, and heterocyclic compounds. Furthermore, EPTMD has been used as a reagent in the synthesis of a variety of pharmaceuticals and has been studied for its potential applications in biochemistry and physiology.

Scientific Research Applications

EPTMD has been used in a variety of scientific research applications, including the synthesis of polymers, cyclic compounds, and heterocyclic compounds. It has also been used as a catalyst in the synthesis of a variety of pharmaceuticals, including antibiotics and antifungal agents. Furthermore, EPTMD has been studied for its potential applications in biochemistry and physiology.

Mechanism of Action

EPTMD acts as a catalyst in a variety of reactions, including the synthesis of polymers, cyclic compounds, and heterocyclic compounds. It has been shown to accelerate the reaction rate of a variety of reactions by forming a boron-oxygen-hydrogen bond with the substrate. This bond facilitates the transfer of electrons, resulting in the formation of the desired product.
Biochemical and Physiological Effects
EPTMD has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the rate of protein folding, which can lead to increased enzyme activity and improved cell growth. Additionally, it has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, which can lead to decreased levels of lipids in the body.

Advantages and Limitations for Lab Experiments

EPTMD has several advantages as a reagent for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is relatively stable in solution. Furthermore, it is non-toxic and has a low boiling point, making it suitable for use in a variety of reactions. However, it is not suitable for use in reactions involving highly reactive substrates, as the reaction rate may be too slow.

Future Directions

There are a number of potential future directions for the use of EPTMD. One potential application is in the synthesis of polymers and other materials for use in biomedical applications, such as drug delivery systems and tissue engineering. Additionally, EPTMD may be used as a catalyst in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents. Furthermore, it may be used to study the mechanism of action of various enzymes and to develop new compounds for use in biochemistry and physiology. Finally, EPTMD may be used to develop new reaction pathways for the synthesis of a variety of organic compounds.

Synthesis Methods

EPTMD is synthesized by a three-step procedure, beginning with the preparation of the starting material, 4-ethoxyphenylboronic acid, from 4-ethoxyphenol and boron trifluoride etherate. This is followed by the reaction of 4-ethoxyphenylboronic acid with 1,3-dichloro-2-propanol in the presence of a base to form the intermediate, 2-[4-ethoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Finally, the intermediate is reacted with ethyl bromide to form the desired product, EPTMD.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[2-(4-ethoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane' involves the reaction of 4-ethoxyphenethyl bromide with 2,2,4,4-tetramethyl-1,3-dioxolane-5-boronic acid followed by Suzuki coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.", "Starting Materials": [ "4-ethoxyphenethyl bromide", "2,2,4,4-tetramethyl-1,3-dioxolane-5-boronic acid", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane" ], "Reaction": [ "Step 1: 4-ethoxyphenethyl bromide is reacted with 2,2,4,4-tetramethyl-1,3-dioxolane-5-boronic acid in the presence of a palladium catalyst and a base to form the corresponding boronic ester.", "Step 2: The boronic ester is then subjected to Suzuki coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base to form the final product, 2-[2-(4-ethoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane." ] }

CAS RN

2612277-43-5

Molecular Formula

C16H25BO3

Molecular Weight

276.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.